Regioisomeric Identity of the Carboxamide Determines STAT3 Inhibitory Phenotype: Azetidine-3-carboxamide vs. Azetidine-2-carboxamide
In a systematic structure-activity relationship (SAR) study of azetidine amide-based STAT3 inhibitors, the azetidine-3-carboxamide regioisomer (compound 5c, structurally analogous to the title compound) exhibited no measurable STAT3 DNA-binding inhibitory activity, in contrast to its azetidine-2-carboxamide counterpart (compound 5a), which displays an IC₅₀ of 0.55 µM [1]. The carboxamide relocation from the 2- to the 3-position of the azetidine scaffold thus acts as a binary activity switch, underscoring the necessity of verifying the carboxamide position during procurement.
| Evidence Dimension | STAT3 DNA-binding inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | No detectable inhibition (azetidine-3-carboxamide regioisomer, compound 5c) |
| Comparator Or Baseline | Azetidine-2-carboxamide regioisomer (compound 5a): IC₅₀ = 0.55 µM |
| Quantified Difference | >33-fold difference (based on assay detection limits); activity effectively abolished |
| Conditions | In vitro STAT3 DNA-binding assay using recombinant STAT3 protein; assay as described in J. Med. Chem. 2021, 64, 695–710 (Table 1). |
Why This Matters
This demonstrates that the azetidine-3-carboxamide scaffold defines a distinct pharmacological space from the 2-carboxamide series; sourcing the incorrect regioisomer entirely precludes replication of STAT3-targeting results.
- [1] Brotherton-Pleiss, C.; Yue, P.; Zhu, Y.; Nakamura, K.; Chen, W.; Fu, W.; Kubota, C.; Chen, J.; Alonso-Valenteen, F.; Mikhael, S.; Medina-Kauwe, L.; Tius, M. A.; Lopez-Tapia, F.; Turkson, J. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. J. Med. Chem. 2021, 64 (1), 695–710. Table 1, compounds 5a (IC₅₀ = 0.55 µM, azetidine-2-carboxamide) vs. 5c (inactive, azetidine-3-carboxamide). View Source
